molecular formula C18H21NO5S B11515305 Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11515305
M. Wt: 363.4 g/mol
InChI Key: ZLYXKFBGBYVQEZ-UHFFFAOYSA-N
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Description

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features a dihydropyridine core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include pyridine derivatives (from oxidation), tetrahydropyridine derivatives (from reduction), and various substituted dihydropyridine derivatives (from substitution).

Scientific Research Applications

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including as calcium channel blockers.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its biological activity, the compound may act as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, thereby inhibiting calcium influx and reducing muscle contraction. This mechanism is similar to that of other dihydropyridine derivatives used in the treatment of hypertension.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

    Nicardipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and angina.

Uniqueness

Dimethyl 1-(tetrahydrofuran-2-ylmethyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the tetrahydrofuran and thiophene groups, which may impart distinct electronic and steric properties compared to other dihydropyridine derivatives. These unique features could potentially lead to different biological activities or applications in materials science.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

dimethyl 1-(oxolan-2-ylmethyl)-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C18H21NO5S/c1-22-17(20)13-10-19(9-12-5-3-7-24-12)11-14(18(21)23-2)16(13)15-6-4-8-25-15/h4,6,8,10-12,16H,3,5,7,9H2,1-2H3

InChI Key

ZLYXKFBGBYVQEZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)CC3CCCO3

Origin of Product

United States

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